molecular formula C19H17N3OS B11602085 2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B11602085
M. Wt: 335.4 g/mol
InChI Key: XALJGBDCCKNBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that combines the structural features of triazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl₃), to yield the desired triazolothiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent selection and purification steps are also crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazine core but differ in the position of the nitrogen atoms.

    1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused with a pyridine ring, showing different biological activities.

Uniqueness

2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups

Biological Activity

2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The structural framework consists of a triazole ring fused with a thiazine moiety which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity : Research has shown that compounds with triazole-thiazine structures exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound exhibits potent activity against a range of pathogenic bacteria and fungi .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. In one study, derivatives of this compound were compared against standard chemotherapeutics like cisplatin and demonstrated comparable or enhanced cytotoxicity .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival in cancer cells. Studies suggest that the compound may induce apoptosis in cancer cells via both intrinsic and extrinsic pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Cytotoxicity Assessment : In a study evaluating various derivatives against MCF-7 cells, it was found that certain modifications to the triazole-thiazine structure significantly enhanced cytotoxicity. For instance, the introduction of electron-withdrawing groups on the aromatic rings improved activity .
  • Antimicrobial Efficacy : A comparative analysis showed that the compound exhibited superior antimicrobial activity compared to traditional antibiotics like chloramphenicol when tested against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
CytotoxicityMCF-7IC50 = 15 µM
CytotoxicityBel-7402IC50 = 20 µM

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C19H17N3OS/c1-12-3-7-14(8-4-12)16-11-17(23)22-19(24-16)20-18(21-22)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3

InChI Key

XALJGBDCCKNBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.